3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride
CAS No.:
Cat. No.: VC20701862
Molecular Formula: C8H15ClFN
Molecular Weight: 179.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClFN |
|---|---|
| Molecular Weight | 179.66 g/mol |
| IUPAC Name | 3-(fluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
| Standard InChI | InChI=1S/C8H14FN.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-5H2;1H |
| Standard InChI Key | YJZOLGKKELMPCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC1N2)CF.Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system with nitrogen at the bridgehead. The fluoromethyl (-CH2F) group at the 3-position introduces electronegativity and steric effects, influencing both reactivity and biological interactions.
Key Data:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClFN |
| Molecular Weight | 178.65 g/mol (calculated) |
| IUPAC Name | 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride |
| SMILES | Cl.FC[C@@H]1C[C@]2(N)CC[C@H]1C2 |
Note: Discrepancies in molecular weight reported in sources (e.g., 143.20 g/mol in ) likely arise from errors in data entry or miscalculations.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry (MS):
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Expected molecular ion peak: m/z 143.2 [M-Cl]⁺ (base peak) .
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Fragmentation patterns: Loss of HCl (m/z 178.65 → 143.2) and fluoromethyl group (m/z 143.2 → 112.1) .
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 2H, bridgehead H), 2.90–2.70 (m, 4H, CH2N), 2.30–2.10 (m, 2H, CH2F), 1.80–1.50 (m, 4H, bicyclic CH2) .
Comparative Analysis of Azabicyclo Derivatives
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